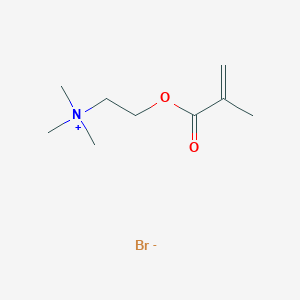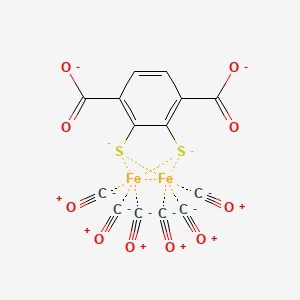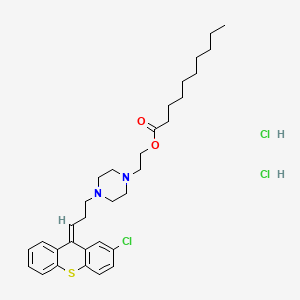![molecular formula C8H9NO2 B13787364 Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
Ethanone, 1-[4-(aminooxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(aminooxy)phenyl]- is a chemical compound with the molecular formula C8H9NO2. It is known for its unique structure, which includes an aminooxy group attached to a phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(aminooxy)phenyl]- typically involves the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(aminooxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(aminooxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl ethanones.
Applications De Recherche Scientifique
Ethanone, 1-[4-(aminooxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(aminooxy)phenyl]- involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone, 1-[4-(phenylmethoxy)phenyl]-
- 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride
- 1-(4-aminomethyl-phenyl)-pyrrolidin-2-one hydrochloride
Uniqueness
Ethanone, 1-[4-(aminooxy)phenyl]- is unique due to its aminooxy group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(4-aminooxyphenyl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(11-9)5-3-7/h2-5H,9H2,1H3 |
Clé InChI |
YWGIRRXQOHZIQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


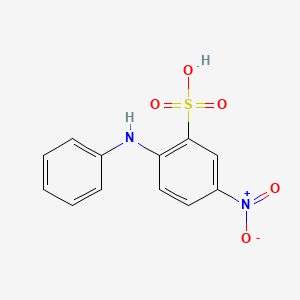
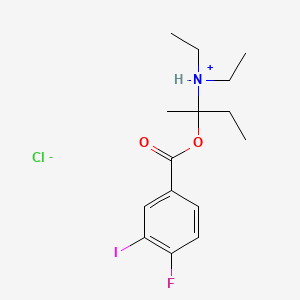
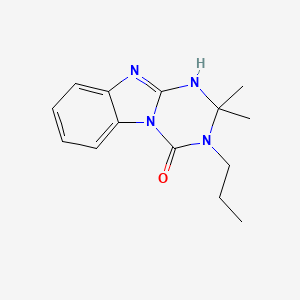
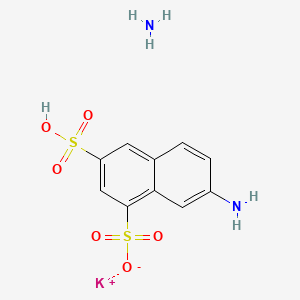
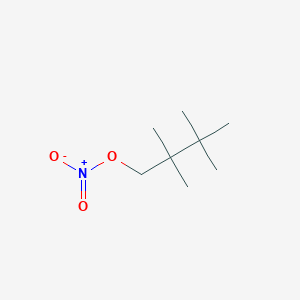
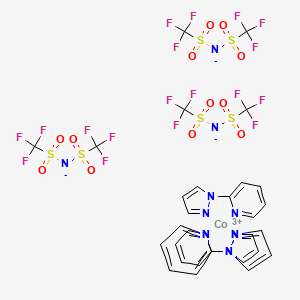
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
![1-[1-(3,4-Dimethylphenyl)ethyl]-2,3-dimethylbenzene](/img/structure/B13787326.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)

